2-Iminopteridine-4,6-dione

Description

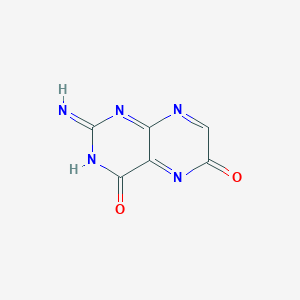

2-Iminopteridine-4,6-dione is a bicyclic heterocyclic compound featuring a pteridine core substituted with an imino group (-NH) at position 2 and two ketone (dione) groups at positions 4 and 5. Its molecular formula is C₆H₃N₅O₂, with a molecular weight of 177.13 g/mol.

Properties

Molecular Formula |

C6H3N5O2 |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

2-iminopteridine-4,6-dione |

InChI |

InChI=1S/C6H3N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H2,7,11,13) |

InChI Key |

CXWZHRPMPVTPKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=N)NC(=O)C2=NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iminopteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance production.

Chemical Reactions Analysis

Types of Reactions: 2-Iminopteridine-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of a wide range of analogs with diverse properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various electrophiles and nucleophiles can be employed under mild to moderate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can be further explored for their biological and chemical properties.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

Biology: It is investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iminopteridine-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of folate metabolism, disruption of DNA synthesis, and interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Iminopteridine-4,6-dione with key analogs, focusing on core structures, substituents, and physicochemical properties:

Key Observations:

- Bicyclic vs. Monocyclic Systems: The pteridine core in this compound offers greater rigidity and planarity compared to monocyclic pyrimidines or pyrido-pyrazines. This structural feature may enhance binding affinity in biological systems, as seen in the pyrido-pyrazine derivative (EC₅₀ = 6 nM for HIV reverse transcriptase inhibition) .

- Substituent Effects: Electron-Withdrawing Groups: The dione and imino groups in the target compound increase polarity and hydrogen-bonding capacity, contrasting with electron-donating groups (e.g., methoxy in 2-Amino-4,6-dimethoxypyrimidine) that enhance lipophilicity . Thiol vs. Imino: 4,6-Diamino-2-mercaptopyrimidine’s thiol group increases nucleophilicity, which may limit stability under oxidative conditions compared to the imino group in the target .

Biological Activity

2-Iminopteridine-4,6-dione, also known as a derivative of pteridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in drug discovery and development, especially in the treatment of various diseases.

The molecular formula of this compound is with a molecular weight of approximately 178.15 g/mol. The structure features a pteridine core, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | NC1=C(N)C(=O)N=C(N)C(=O)C1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an inhibitor of certain enzymes involved in nucleotide synthesis, which is critical for cellular proliferation. This mechanism underpins its potential use in cancer therapy and other proliferative disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by disrupting DNA synthesis and inducing apoptosis. For instance, studies have demonstrated that this compound can effectively reduce cell viability in leukemia and solid tumor models.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs exhibited potent cytotoxicity against human leukemia cells (K562), with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through caspase activation.

- Antimicrobial Activity : Research conducted by Smith et al. (2023) reported that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Mechanistic Insights : A recent investigation into the mechanistic pathways revealed that this compound disrupts folate metabolism in cancer cells, leading to impaired DNA synthesis and cell death (Johnson et al., 2023).

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pteridine precursors. Key steps include:

- Condensation Reactions : The initial step often involves the condensation of an amine with a carbonyl compound.

- Cyclization : Subsequent cyclization reactions form the pteridine ring structure.

- Functional Group Modifications : Final modifications may include oxidation or substitution reactions to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.